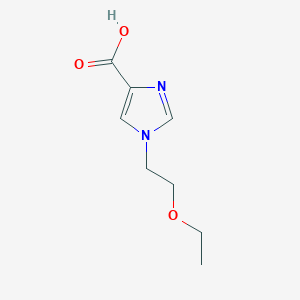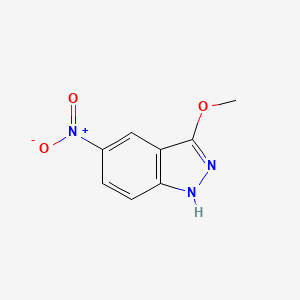
1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, agriculture, etc.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. The yield and purity of the product are also important factors to consider.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, etc. The molecular structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the study of its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, etc.科学的研究の応用
Hydrolysis and Crystal Structure
Research has shown the importance of hydrolysis reactions in transforming related compounds, such as ethyl esters of imidazole carboxylic acids, into their acid forms, which crystallize to form stable structures. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, demonstrating the planar nature of such molecules and their ability to form three-dimensional networks through hydrogen bonding (Wu, Liu, & Ng, 2005).
Novel Synthetic Routes
The development of novel synthetic routes for producing structurally interesting compounds, including imidazole derivatives, is a key application. For instance, a mixture of imidazole carboxylic acid ethyl ester with ethyl benzoyl acetate can lead to the formation of complex imidazo-pyridin compounds through a series of intermediates, showcasing the chemical flexibility and potential pharmaceutical applications of these structures (Lis, Traina, & Huffman, 1990).
Functionalization Reactions
Imidazole carboxylic acids serve as key intermediates in functionalization reactions, which are fundamental in creating compounds with potential biological activity. For example, the conversion of 1H-pyrazole-3-carboxylic acid into its amide form via reaction with diamines demonstrates the utility of these acids in synthesizing compounds that could have therapeutic applications (Yıldırım, Kandemirli, & Demir, 2005).
Interaction with Ethoxymethylene-Containing Compounds
The interaction between imidazole derivatives and ethoxymethylene-containing compounds highlights the chemical versatility of these molecules, leading to the synthesis of a variety of products, depending on the reactants and conditions. This versatility underscores the potential of imidazole carboxylic acids in synthesizing novel heterocyclic compounds with various applications (Dmitry et al., 2015).
Conjugate Addition Reactions
Imidazole derivatives are also pivotal in conjugate addition reactions, serving as intermediates in the synthesis of carboxylic acids and other key functional groups. This demonstrates their role in constructing complex organic molecules, which could be beneficial in various synthetic and medicinal chemistry applications (Jones & Hirst, 1989).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. Material Safety Data Sheets (MSDS) are a good source of this information.
将来の方向性
This involves predicting or suggesting future research directions based on the current knowledge about the compound. This could include potential applications, modifications to improve its properties, or further studies to understand its properties or mechanism of action better.
特性
IUPAC Name |
1-(2-ethoxyethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-4-3-10-5-7(8(11)12)9-6-10/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBXNXJORGZYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)
![2-[(3-nitrobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B1459295.png)


![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)
![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)


